molecular formula C24H19Cl2NO5 B12509593 Fmoc-Tyr(3,5-Dichloro)-OH

Fmoc-Tyr(3,5-Dichloro)-OH

Cat. No.: B12509593
M. Wt: 472.3 g/mol
InChI Key: MWKLAKPPKIOFFC-UHFFFAOYSA-N
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Description

Fmoc-Tyr(3,5-Dichloro)-OH: is a derivative of tyrosine, an amino acid, where the phenolic ring is substituted with two chlorine atoms at the 3 and 5 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The amino group of tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Chlorination: The phenolic ring of the Fmoc-protected tyrosine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 5 positions.

Industrial Production Methods: Industrial production of Fmoc-Tyr(3,5-Dichloro)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Synthesis: The compound is synthesized on a solid support, allowing for easy purification and handling.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic ring can undergo oxidation reactions, forming quinones or other oxidized derivatives.

    Reduction: The chlorine atoms can be reduced to hydrogen atoms under specific conditions, although this is less common.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Tyrosine derivatives with hydrogen atoms replacing chlorine atoms.

    Substitution Products: Tyrosine derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a protected amino acid.
  • Studied for its reactivity and stability in various chemical reactions.

Biology:

  • Incorporated into peptides for studying protein-protein interactions.
  • Used in the design of peptide-based inhibitors or activators.

Medicine:

  • Investigated for its potential use in drug development.
  • Studied for its role in modulating biological pathways.

Industry:

  • Used in the production of specialized peptides for research and therapeutic purposes.
  • Employed in the synthesis of peptide-based materials.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with specific enzymes or receptors in biological systems.
  • The Fmoc group provides protection during peptide synthesis, ensuring selective reactions at the desired sites.
  • The dichloro substitution on the phenolic ring can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

    Fmoc-Tyr-OH: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.

    Boc-Tyr(3,5-Dichloro)-OH: Uses a different protecting group (tert-butyloxycarbonyl) instead of Fmoc.

    Fmoc-Tyr(3,5-Dibromo)-OH: Substituted with bromine atoms instead of chlorine, affecting its reactivity and properties.

Uniqueness:

  • The dichloro substitution provides unique reactivity and stability compared to other tyrosine derivatives.
  • The Fmoc protection allows for selective reactions during peptide synthesis, making it a valuable tool in chemical and biological research.

Properties

Molecular Formula

C24H19Cl2NO5

Molecular Weight

472.3 g/mol

IUPAC Name

3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)

InChI Key

MWKLAKPPKIOFFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O

Origin of Product

United States

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